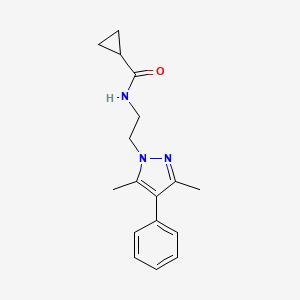

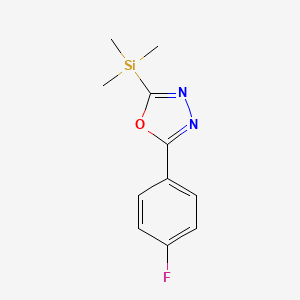

![molecular formula C11H7F6NO2 B2377469 (E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one CAS No. 1164457-71-9](/img/structure/B2377469.png)

(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one” is a chemical compound that contains a trifluoromethoxy group. This group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 27 novel (E)-3-[2-arylideneaminoethyl]-2-[4-(trifluoromethoxy)anilino]-4(3H)-quinazolinone derivatives were synthesized by reacting various aromatic aldehydes with intermediate 6 .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethoxy group contributes to the overall molecular weight of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the trifluoromethoxy group can influence the compound’s lipophilicity and stability .科学的研究の応用

Synthesis of Substituted Acroleins : A study by Baraznenok et al. (1998) focused on the synthesis of CF3 substituted 3-aryl- or 3-hetarylacroleins, which are important in organic synthesis. The reactions were highly stereoselective, predominantly yielding the E-isomer of the aldehydes (Baraznenok, Nenajdenko, & Balenkova, 1998).

Formation of Trifluoromethyl-Substituted Quinolines : Research by Schlosser et al. (1997) showed that heating 2-anilinovinyl perfluoroalkyl ketones, including 4-anilino-1,1,1-trifluoro-3-buten-2-one, with phosphoryl chloride led to the formation of 2-(trifluoromethyl)quinolines (Schlosser, Keller, Sumida, & Yang, 1997).

Study of Stereoisomerism : Filyakova et al. (1991) explored the stereoisomerism of β-polyfluoroalkyl-α,β-enones, investigating the conversion of these compounds into different isomeric mixtures under varying conditions, such as exposure to light and atmospheric oxygen (Filyakova, Latypov, Rudaya, & Pashkevich, 1991).

Peptide Synthesis Applications : Gorbunova et al. (1991) proposed using the 4,4,4-trifluoro-3-oxo-1-butenyl group as a protecting group for the N-H terminal of amino acids in peptide synthesis. This approach is notable for its ability to prevent racemization during peptide bond formation (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Trifluoromethyl-Substituted Heteroarenes Synthesis : Sommer et al. (2017) demonstrated the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a precursor for the preparation of various trifluoromethyl-substituted heteroarenes, highlighting its versatility in organic synthesis (Sommer, Braun, Schröder, & Kirschning, 2017).

Formation of Isoxazoles and Pyrazoles Derivatives : Flores et al. (2005) reported on the heterocyclization of trifluoro[chloro]-4-methoxy-4-[2-tienyl]-3-buten-2-ones into isoxazoles and pyrazoles, which are a new type of trihalomethylated bicyclic heterocycles (Flores, Brondani, Pizzuti, Martins, Zanatta, Bonacorso, & Flores, 2005).

CF3-Heterocycles Synthesis Based on Reactions : Baraznenok et al. (2003) explored novel heterocyclizations based on the reaction of a complex between trifluoromethanesulfonic anhydride and 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one, leading to the formation of 6- or 7-membered rings (Baraznenok, Nenajdenko, & Balenkova, 2003).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO2/c12-10(13,14)9(19)5-6-18-7-1-3-8(4-2-7)20-11(15,16)17/h1-6,18H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCOFNGKINQHNL-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=CC(=O)C(F)(F)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C/C(=O)C(F)(F)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2377391.png)

![N-(2-furylmethyl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B2377392.png)

![3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2377396.png)

![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)

![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)